7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
7-Benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at position 7, a 2-chlorobenzyl carboxamide at position 6, and methyl groups at positions 1 and 3. The 2,4-dioxo moieties contribute to its planar, heterocyclic core, which is frequently exploited in kinase inhibitor design due to its ability to mimic ATP-binding motifs . While direct biological data for this compound is unavailable in the provided evidence, structural analogs demonstrate activities such as receptor tyrosine kinase (RTK) inhibition and sulfonamide-mediated targeting .
Properties
IUPAC Name |
7-benzyl-N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-26-21-17(22(30)27(2)23(26)31)12-19(28(21)14-15-8-4-3-5-9-15)20(29)25-13-16-10-6-7-11-18(16)24/h3-12H,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYCIWZWEJGCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-benzyl-N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021258-69-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN4O3 |
| Molecular Weight | 436.9 g/mol |
| Structure | Chemical Structure |
The primary mechanism through which this compound exerts its biological effects involves the inhibition of various receptor tyrosine kinases (RTKs) such as:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
This inhibition leads to a reduction in angiogenesis and cell proliferation by disrupting microtubule assembly and affecting key biochemical pathways related to tumor growth and inflammation .
Antitumor Effects
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies on non-small cell lung cancer (NSCLC) cell lines (H460 and A549) revealed an IC50 of approximately 5.93 μM and 6.76 μM respectively. The compound induced apoptosis by increasing the Bax/Bcl-2 ratio and downregulating phosphorylated Akt protein levels .
Anti-inflammatory Properties
Additionally, this compound has shown promise as an anti-inflammatory agent. In experimental models, it was noted to reduce inflammatory markers and exhibit analgesic effects comparable to known anti-inflammatory drugs .
Case Studies
Several case studies highlight the compound's efficacy in preclinical settings:
- Study on Lung Cancer :
- Study on Inflammation :
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrrolo[2,3-d]Pyrimidine Derivatives
Key Observations :
- R7 Substituents : The benzyl group in the target compound may enhance π-π stacking in hydrophobic pockets compared to cyclopentyl () or butyl () groups.
- Functional Groups: The 2,4-dioxo configuration in the target and compounds contrasts with 2-sulfamoylphenylamino () or 2,4-diamino () groups, which may alter hydrogen-bonding interactions in kinase active sites.
Key Observations :
Key Observations :
- The 2-chlorobenzyl group in the target compound likely increases lipophilicity (LogP ~3.5) compared to less halogenated analogs (: LogP ~2.7). This may enhance membrane permeability but reduce aqueous solubility.
Q & A
Q. Characterization :
- 1H/13C NMR : Assign protons and carbons in DMSO-d6 or CDCl3 (e.g., δ 3.62–7.44 ppm for aromatic and methylene protons) .
- HRMS : Confirm molecular weight (e.g., m/z 386–403 for analogous compounds) .
- IR : Identify functional groups (e.g., C=O at ~1,700 cm⁻¹, CN at ~2,200 cm⁻¹) .
Basic: How are spectroscopic techniques used to resolve structural ambiguities?
Answer:
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in the 1,3-dimethyl and benzyl substituents .
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, critical for distinguishing regioisomers (e.g., verifying substituent positions on the pyrrolo-pyrimidine core) .
- X-ray crystallography : Resolves absolute configuration for chiral centers (if present) and validates hydrogen bonding in solid-state structures .
Advanced: How can synthetic yields be optimized for this compound?
Answer:
Low yields (e.g., 55–68% in analogous syntheses ) often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Use Pd-based catalysts for coupling reactions to improve efficiency .
- Solvent optimization : Replace acetic anhydride with DMF or THF to enhance solubility of intermediates .
- Temperature control : Lower reaction temperatures (e.g., 0–5°C) during chlorination to minimize decomposition .
Advanced: How should researchers address contradictions in spectral data during structure elucidation?
Answer:
Contradictions (e.g., unexpected splitting in NMR or HRMS deviations) require:
- Replicate experiments : Confirm reproducibility under identical conditions.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Alternative techniques : Use LC-MS/MS to detect trace impurities or degradation products .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Synthesize analogs with modified benzyl/chlorobenzyl groups (e.g., 2,4,6-trimethoxybenzyl ) to assess steric/electronic effects.
- Docking studies : Use AutoDock or Schrödinger to predict binding modes to targets like tyrosine kinases .
- Biological assays : Pair IC₅₀ measurements (e.g., kinase inhibition) with physicochemical profiling (logP, solubility) .
Advanced: How can computational tools clarify the compound’s mechanism of action?
Answer:
- MD simulations : Model interactions with biological targets (e.g., 100-ns trajectories to assess binding stability) .
- QM/MM calculations : Study reaction pathways for catalytic inhibition (e.g., ATP-binding pocket interactions) .
- Pharmacophore modeling : Identify critical functional groups (e.g., the 2,4-dioxo moiety) for activity .
Advanced: What experimental design principles apply to stability studies?
Answer:
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Control variables : Monitor oxygen/moisture levels using inert atmospheres (N₂/Ar) and desiccants .
- Analytical tracking : Use HPLC-DAD/ELSD to quantify degradation products and assign stability-indicating parameters .
Advanced: How should researchers validate the compound’s biological activity in complex matrices?
Answer:
- Selective assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .
- Cell-based models : Test in relevant cell lines (e.g., cancer cells with RTK overexpression) with cytotoxicity controls (MTT assays) .
- PK/PD integration : Measure plasma/tissue concentrations via LC-MS/MS and correlate with efficacy endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
